Product packaging for 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1190317-87-3)

6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219346
CAS No.: 1190317-87-3
M. Wt: 231.48 g/mol
InChI Key: CBDBHJYXEIPAHD-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[2,3-b]pyridine Heterocycle in Chemical Biology

The pyrrolo[2,3-b]pyridine scaffold is considered a "privileged structure" in drug discovery. researchgate.netnih.gov This is due to its ability to interact with a wide range of biological targets, leading to the development of compounds with diverse pharmacological activities. researchgate.net The nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor, which can enhance binding affinity to target proteins. pharmablock.com

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govresearchgate.net For instance, this scaffold is a key component in several kinase inhibitors, which are a crucial class of drugs for cancer treatment. pharmablock.comnih.gov The structural similarity of the azaindole core to the adenine (B156593) fragment of ATP allows these inhibitors to effectively bind to the catalytic domain of kinases. pharmablock.com Furthermore, research has demonstrated the potential of these compounds as fibroblast growth factor receptor (FGFR) inhibitors, highlighting their role in cancer therapy. rsc.org Beyond cancer, these derivatives have also been investigated for their antimicrobial and antiviral properties. researchgate.netresearchgate.net

Overview of Halogenated Pyrrolo[2,3-b]pyridine Analogs in Contemporary Research

The introduction of halogen atoms into the 1H-pyrrolo[2,3-b]pyridine scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the molecule. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity, often leading to improved drug-like characteristics. nih.gov

Halogenated azaindoles serve as versatile building blocks in organic synthesis, providing reactive handles for further functionalization through cross-coupling reactions. nih.govnih.gov This allows for the creation of diverse libraries of compounds for biological screening. For example, brominated and chlorinated azaindoles can be readily modified to introduce new substituents, leading to the discovery of potent and selective inhibitors for various biological targets. acs.org Research has shown that halogenated derivatives of 7-azaindole (B17877) can be used to prepare platinum(II) complexes with significant cytotoxic activity against various cancer cell lines. nih.gov

Scope and Research Focus on 6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine within Scientific Inquiry

The compound this compound is a dihalogenated derivative of the 7-azaindole scaffold. Its specific substitution pattern, with a bromine atom at the 6-position and a chlorine atom at the 5-position, makes it a valuable intermediate for the synthesis of more complex molecules. The presence of two different halogen atoms offers the potential for selective and sequential chemical transformations, enabling the precise construction of target compounds.

Research on this particular compound is primarily focused on its utility as a synthetic building block in drug discovery programs. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective modifications, providing a pathway to novel derivatives with potentially enhanced biological activity. While specific biological data for this compound itself is not extensively documented in publicly available literature, its structural analogs and the broader class of halogenated azaindoles are actively being investigated for their therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B3219346 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190317-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDBHJYXEIPAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 5 Chloro 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Established Synthetic Routes for the Pyrrolo[2,3-b]pyridine Core

The construction of the fundamental 1H-pyrrolo[2,3-b]pyridine skeleton is the initial critical step. Various strategies have been developed, primarily involving the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) moiety.

Cyclization Strategies from Precursor Compounds

One of the most common and established methods for synthesizing the pyrrolo[2,3-b]pyridine core is through the Fischer indole (B1671886) synthesis. This reaction involves the cyclization of a pyridine-derived hydrazone under acidic conditions. For instance, the Fischer reaction has been successfully applied for the synthesis of 5-bromo-7-azaindole (B68098) derivatives in polyphosphoric acid (PPA) at elevated temperatures. researchgate.net This method allows for the introduction of substituents at the 2 and 3-positions of the pyrrolo[2,3-b]pyridine ring by starting with appropriately substituted ketones or aldehydes to form the initial hydrazone.

Another powerful cyclization strategy involves the palladium-catalyzed annulation of aminopyridines. For example, 2-methyl-substituted 5-, 6-, and 7-azaindoles can be synthesized from the corresponding ortho-iodoarylamines by reaction with allyl acetate (B1210297) in the presence of a palladium catalyst. nih.gov This approach offers a direct route to the pyrrolo[2,3-b]pyridine system.

Regioselective Annulation Approaches

Regioselective annulation provides a more controlled method for the construction of the pyrrolo[2,3-b]pyridine core. One such approach is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne. This methodology can be adapted to aminopyridines to afford the desired pyrrolo[2,3-b]pyridine.

Furthermore, multicomponent reactions offer an efficient and atom-economical route. For example, the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) can lead to the formation of a fused pyrrolo[2,3-b]pyridine system through a cascade of reactions including Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization. rsc.org

Targeted Halogenation Strategies for 6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Once the 1H-pyrrolo[2,3-b]pyridine core is established, the next crucial step is the regioselective introduction of bromine and chlorine atoms at the C6 and C5 positions, respectively.

Direct Bromination and Chlorination Protocols

Direct halogenation of the 1H-pyrrolo[2,3-b]pyridine ring system can be achieved using various halogenating agents. Electrophilic aromatic substitution on the 7-azaindole (B17877) nucleus preferentially occurs at the C3 position of the pyrrole ring. However, halogenation on the pyridine ring can be achieved under specific conditions.

A highly efficient and regiocontrolled route has been reported for the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole from the parent 7-azaindole. acs.org This process involves a sequence of nitration, chlorination, and a highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate. acs.orgresearchgate.net Although this provides a different substitution pattern, the principles of regioselective halogenation are instructive.

The table below summarizes a synthetic sequence leading to a related dihalogenated nitropyrrolo[2,3-b]pyridine:

StepStarting MaterialReagents and ConditionsProductYieldPurityReference
11H-Pyrrolo[2,3-b]pyridineHNO₃, H₂SO₄3-Nitro-1H-pyrrolo[2,3-b]pyridine-- acs.org
23-Nitro-1H-pyrrolo[2,3-b]pyridineSO₂Cl₂, POCl₃4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine-- acs.org
34-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridineNBS, H₂SO₄5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine46% (overall)97% acs.org

NBS = N-Bromosuccinimide

Directed Halogenation via Activating Groups

The regioselectivity of halogenation can be controlled by the presence of directing groups on the pyrrolo[2,3-b]pyridine ring. For instance, the presence of an N-oxide on the pyridine nitrogen can alter the electronic properties of the ring, directing electrophiles to different positions. Functionalization of the pyridine ring can be achieved via the N-oxide.

Advanced Cross-Coupling Reactions for Functionalization

With the this compound scaffold in hand, the differential reactivity of the C-Br and C-Cl bonds can be exploited in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents in a controlled manner. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to palladium(0), allowing for selective functionalization at the C6 position.

Common cross-coupling reactions employed for the functionalization of halogenated pyrrolo[2,3-b]pyridines include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

The following table provides examples of cross-coupling reactions on related dihalogenated pyridine systems, illustrating the principles that would apply to this compound.

Reaction TypeDihalogenated SubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki-Miyaura2,6-DichloropyridinePhenylboronic acidPd(OAc)₂, SPhos2-Chloro-6-phenylpyridine nih.gov
Sonogashira3,5-Dibromo-2-pyroneTerminal AlkynePdCl₂(PPh₃)₂, CuI3-Alkynyl-5-bromo-2-pyrone nih.gov
Buchwald-Hartwig Amination3,5-Dichloropyridazine2-PyrrolidinonePd₂(dba)₃, Xantphos3-Amidated-5-chloropyridazine nih.gov

These examples demonstrate the feasibility of selectively coupling at one halogenated position while leaving the other intact for subsequent transformations. This sequential cross-coupling is a powerful strategy for the synthesis of highly functionalized and complex pyrrolo[2,3-b]pyridine derivatives.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the introduction of diverse substituents onto the this compound core.

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. sigmaaldrich.com The reactivity of the halide in the oxidative addition step generally follows the order I > Br > Cl. sigmaaldrich.com

While specific Suzuki-Miyaura coupling data for this compound is not extensively detailed in the provided literature, studies on analogous compounds like other dihalogenated pyridines and substituted 7-azaindoles offer valuable insights into potential reaction conditions. For instance, the synthesis of 3,6-diaryl 7-azaindoles has been achieved from a 6-chloro-3-iodo-7-azaindole precursor, highlighting the feasibility of selective cross-coupling at different positions. google.com

In a study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, good yields were obtained using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453). mdpi.com These conditions could potentially be adapted for the arylation of this compound.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for Aryl Halides

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
13,5-(bis-trifluoromethyl)bromobenzene2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (1.5)KFDioxane11082
24-bromoanisole2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (1.5)KFDioxane11074
34-chlorobenzonitrile2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (3.0)KFDioxane11073
45-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80high

Note: The data in this table is derived from reactions on analogous aryl halides and indazoles and serves as a guide for potential conditions for this compound. nih.govnih.gov

The Sonogashira coupling is another cornerstone of palladium-catalyzed C-C bond formation, specifically for the synthesis of alkynes from the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net The reaction is typically co-catalyzed by a copper(I) salt and requires a base, often an amine that can also serve as the solvent. researchgate.netorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. libretexts.org

The synthesis of various 7-azaindole derivatives has been successfully achieved using Sonogashira coupling. For example, 2-amino-3-iodo-5-fluoropyridine has been coupled with a THP-protected propargyl alcohol in good yield. researchgate.net Furthermore, double Sonogashira reactions on dihalogenated aminopyridines have been employed to construct 2,3,5-trisubstituted and 2,5-disubstituted 7-azaindoles. preprints.org These examples suggest that the 6-bromo position of this compound would be reactive towards Sonogashira coupling.

Table 2: Illustrative Sonogashira Coupling Reactions of Halogenated Pyridines

EntryHalogenated PyridineAlkyneCatalyst SystemBaseSolventTempYield
12-amino-3-iodo-5-fluoropyridineTHP-protected propargyl alcoholNot specifiedNot specifiedNot specifiedNot specifiedGood
22-amino-3,5-diiodopyridineVarious terminal alkynesPd(PPh₃)₄/CuIEt₃NDMFRT or 60°CNot specified
32-amino-5-bromo-3-iodopyridineVarious terminal alkynesNot specifiedt-BuOKTHFNot specifiedNot specified

Note: This table presents examples of Sonogashira couplings on substituted halopyridines, providing a basis for developing protocols for this compound. researchgate.netpreprints.orgchemspider.com

Palladium-Catalyzed Carbon-Heteroatom Bond Formation

The introduction of heteroatom-containing functional groups is often achieved through palladium-catalyzed cross-coupling reactions, significantly expanding the chemical space accessible from this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex. chemspider.comorganic-chemistry.org This reaction has been instrumental in the synthesis of a vast array of nitrogen-containing compounds. A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that the choice of solvent is crucial for achieving high yields and selectivity. organic-chemistry.org Using benzotrifluoride (B45747) (BTF) as a solvent, especially under microwave irradiation, led to improved outcomes compared to toluene. organic-chemistry.org

For this compound, the bromo group at the 6-position is expected to be more reactive than the chloro group at the 5-position, allowing for selective amination.

Table 3: Illustrative Buchwald-Hartwig Amination Conditions

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
16-bromo-2-chloroquinolineCyclic aminesNot specifiedNot specifiedTolueneNot specifiedModerate
26-bromo-2-chloroquinolineCyclic aminesNot specifiedNot specifiedBTF150 (MW)High
32-bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃]/ (±)-BINAPNaOBuᵗToluene8060

Note: This table provides examples of Buchwald-Hartwig aminations on related bromo-chloro-substituted heterocycles, which can inform the development of conditions for this compound. chemspider.comorganic-chemistry.org

Beyond palladium-catalyzed reactions, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the 7-azaindole core. The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electronic properties of the aromatic ring. In the context of 7-azaindoles, N-substituents can play a dual role, acting as both a protecting group and an activator for SNAr at the 4-position. nih.gov For this compound, the relative reactivity of the chloro and bromo substituents towards various nucleophiles would depend on the specific reaction conditions and the nature of the nucleophile.

Protecting Group Chemistry in this compound Synthesis

The pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine core often requires protection during synthetic transformations to prevent undesired side reactions. The choice of protecting group is critical and can influence the reactivity of the heterocyclic system.

Commonly used protecting groups for the nitrogen of 7-azaindoles include tosyl (Ts), benzenesulfonyl, and (2-(trimethylsilyl)ethoxy)methyl (SEM). The tosyl group has been employed in the synthesis of 3,5-disubstituted-7-azaindoles, although its removal can sometimes result in low yields. wikipedia.org The benzenesulfonyl group was found to be a more stable alternative in some cases. researchgate.net

The SEM group has been shown to serve a dual purpose as both a protecting group and an activating group for nucleophilic aromatic substitution at the 4-position of the 7-azaindole ring. nih.gov This highlights how a protecting group can be strategically chosen to modulate the reactivity of the substrate. The removal of the SEM group can be achieved under mild conditions, for example, using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

In the context of synthesizing derivatives of this compound, the selection of an appropriate N-protecting group would be crucial for achieving the desired regioselectivity and yield in subsequent functionalization reactions.

Amine and Pyrrole Nitrogen Protection Strategies

The protection of the pyrrole nitrogen in 7-azaindole systems is a critical step in many synthetic sequences, preventing undesired side reactions and influencing the regioselectivity of subsequent transformations. researchgate.netorganic-chemistry.org A variety of protecting groups have been employed for the 7-azaindole core, with the choice often dictated by the specific reaction conditions to be used later in the synthesis.

Commonly used protecting groups for the pyrrole nitrogen include sulfonyl derivatives such as benzenesulfonyl and tosyl groups. nih.govrsc.org For instance, benzenesulfonyl chloride has been successfully used to protect the pyrrole nitrogen of 7-azaindole derivatives. nih.gov This protection strategy was found to be stable under conditions where a tosylate protecting group was not. nih.gov Both aryl sulfonyl and alkyl sulfonyl protected 7-azaindoles have been shown to undergo further reactions smoothly. rsc.org

Silyl-based protecting groups are also prevalent. The trimethylsilylethoxymethyl (SEM) group is frequently used to protect the pyrrole nitrogen, facilitating subsequent functionalization of the heterocyclic core. nih.govnih.gov Another silyl (B83357) protecting group, the tert-butyldimethylsilyl (TBDMS) group, is also utilized. libretexts.org Carbamate-based protecting groups like tert-butoxycarbonyl (Boc) are another option, introduced to the pyrrole nitrogen to modulate its reactivity. nih.govresearchgate.net The selection between these groups often depends on the desired orthogonality, allowing for selective removal of one protecting group in the presence of others. organic-chemistry.orgwikipedia.org

Protecting GroupAbbreviationKey FeaturesTypical Deprotection Conditions
BenzenesulfonylBsStable under various conditions. nih.govReductive or basic conditions.
TosylTsCommonly used, but can be unstable in certain contexts. nih.govrsc.orgStrong acid or base, reductive cleavage.
TrimethylsilylethoxymethylSEMFacilitates subsequent functionalizations. nih.govnih.govFluoride sources (e.g., TBAF) or acidic conditions.
tert-ButoxycarbonylBocModulates pyrrole reactivity. nih.govresearchgate.netAcidic conditions (e.g., TFA). nih.gov

Halogen-Compatible Protecting Group Selection

The presence of halogen substituents, such as the bromo and chloro groups in this compound, necessitates the use of protecting groups that are stable under the conditions required for subsequent cross-coupling reactions or other transformations. The choice of protecting group can significantly influence the outcome of these reactions.

Sulfonyl protecting groups, such as tosyl (Ts) and benzenesulfonyl (Bs), have demonstrated compatibility with halogenated 7-azaindoles. For example, N-tosyl protected 7-azaindoles bearing fluorine, chlorine, and bromine have been successfully subjected to further reactions, affording the desired products in good yields. rsc.org This indicates the robustness of the sulfonyl protecting group in the presence of halogens.

Silyl protecting groups like SEM are also compatible with halogenated systems. SEM-protected 3-bromo-7-azaindole has been used in Suzuki cross-coupling reactions to introduce aryl groups at the 3-position. nih.gov Similarly, silyl protection has been employed in the synthesis of other halogenated pyrrolopyridines, demonstrating its utility in complex, multi-step syntheses involving halogenated intermediates. nih.gov

The compatibility of these protecting groups is crucial as palladium-catalyzed cross-coupling reactions, which are frequently used to functionalize halogenated azaindoles, often require specific conditions that the protecting group must withstand. researchgate.netuni-rostock.de

Reaction Optimization and Scale-Up Considerations

The efficient synthesis of this compound and its derivatives on a larger scale requires careful optimization of reaction parameters, including the catalyst system, solvent, and temperature.

Catalyst Systems and Ligand Effects

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of 7-azaindole scaffolds. The choice of the palladium catalyst and the associated ligand is critical for achieving high yields and selectivity. researchgate.net

For Suzuki-Miyaura cross-coupling reactions involving 7-azaindole derivatives, various palladium catalysts have been investigated. A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines found that Pd(PPh₃)₄ was an effective catalyst for the coupling of a 2-iodo-4-chloropyrrolopyridine intermediate with an arylboronic acid, leading to an 83% isolated yield on a 1-gram scale. nih.gov In contrast, other catalyst systems like XPhos Pd G2, XPhos, Pd(OAc)₂, PEPPSI-SIPr, and (Dppf)PdCl₂ resulted in lower chemoselectivity or the formation of side products. nih.gov The ligand can also have a profound effect; for instance, in certain C-N cross-coupling reactions, one ligand might be completely ineffective while another leads to full conversion. researchgate.net

Automated systems have been used to optimize Suzuki-Miyaura reactions, exploring a wide range of palladacycle precatalysts and ligands to maximize turnover number and yield. nih.gov For the coupling of 3-bromoquinoline (B21735) with a boronic acid pinacol (B44631) ester, a P1-xantphos (P1-L4) based catalyst was identified as optimal. nih.gov

Reaction TypeSubstrateCatalyst/Ligand SystemKey ObservationReference
Suzuki-Miyaura2-iodo-4-chloropyrrolopyridinePd(PPh₃)₄83% isolated yield on a 1g scale. nih.gov nih.gov
Suzuki-Miyaura2-iodo-4-chloropyrrolopyridineXPhos Pd G2, XPhos, Pd(OAc)₂, PEPPSI-SIPr, (Dppf)PdCl₂Low chemoselectivity or side product formation. nih.gov nih.gov
Suzuki-Miyaura3-bromoquinolineP1-xantphos (P1-L4)Optimal catalyst identified through automated screening. nih.gov nih.gov
Buchwald-Hartwig AminationHalogenated PyrrolopyrimidinePd(OAc)₂/RuPhos94% conversion in 5 minutes. nih.gov nih.gov

Solvent and Temperature Regimes

The choice of solvent and reaction temperature significantly impacts the efficiency and outcome of synthetic transformations involving 7-azaindoles.

For Suzuki-Miyaura reactions, a mixture of 1,4-dioxane and water is a commonly employed solvent system. nih.gov The reaction of a 4-chloro-2-iodo-pyrrolopyridine with phenylboronic acid was successfully carried out at 100 °C in a 1:1 mixture of 1,4-dioxane and water. nih.gov In another instance, a higher temperature of 90 °C was used for a scaled-up reaction to ensure completion. nih.gov

In the context of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, tert-butanol (B103910) has been identified as an effective solvent. nih.gov The use of Pd(OAc)₂ with the RuPhos ligand in tert-butanol at room temperature led to a 94% conversion within 5 minutes for the amination of a 4-chloro-7-azaindole (B22810) derivative. nih.gov

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine from a nitro-7-azaindole precursor involved a multi-step process with varying solvent and temperature conditions. guidechem.com These included reactions in tetrahydrofuran (B95107) at 30°C and subsequent steps in methanol (B129727) at the same temperature. guidechem.com

Optimization studies have shown that temperature can be a critical factor in improving yield. For example, in a regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles, increasing the temperature from 80 °C to 120 °C resulted in a significant improvement in the product yield from 35% to 79%. rsc.org

Process Efficiency and Yield Enhancement

Improving process efficiency and maximizing yield are paramount in the synthesis of complex molecules like this compound. This often involves a combination of optimized reaction conditions, strategic choice of reagents, and purification techniques.

In the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, a key Suzuki-Miyaura coupling step was optimized by screening various palladium catalysts to find one that provided high yield and selectivity. nih.gov The use of Pd(PPh₃)₄ at 80-90 °C for several hours resulted in an 83% isolated yield after purification. nih.gov Further downstream, a Buchwald-Hartwig amination was optimized using a Pd(OAc)₂/RuPhos system in tert-butanol, which gave a 68% isolated yield after a short reaction time. nih.gov

Automated feedback systems for reaction optimization have proven effective in enhancing process efficiency. nih.gov By systematically varying parameters such as catalyst, ligand, temperature, and reaction time, these systems can rapidly identify optimal conditions, leading to improved turnover numbers and yields. For a challenging Suzuki-Miyaura coupling, this approach successfully identified conditions that provided a 90% yield. nih.gov

Chemical Reactivity and Derivatization of 6 Bromo 5 Chloro 1h Pyrrolo 2,3 B Pyridine

Electrophilic Aromatic Substitution Pathways

The pyrrolo[2,3-b]pyridine ring system is susceptible to electrophilic aromatic substitution, primarily on the electron-rich pyrrole (B145914) moiety. rsc.org The preferred site of electrophilic attack is the C-3 position, a common feature for 1H-pyrrolo[2,3-b]pyridines. rsc.org This regioselectivity is dictated by the ability of the pyrrole nitrogen to stabilize the intermediate carbocation formed during the substitution process.

Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed at the C-3 position. For instance, nitration of the parent 1H-pyrrolo[2,3-b]pyridine scaffold typically yields the 3-nitro derivative. rsc.org While specific studies on the electrophilic substitution of 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine are not extensively documented, the directing effects of the existing substituents can be inferred. The electron-withdrawing nature of the chloro and bromo substituents on the pyridine (B92270) ring is likely to further deactivate the pyridine ring towards electrophilic attack, reinforcing the inherent preference for substitution on the pyrrole ring.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the 1H-Pyrrolo[2,3-b]pyridine Core

ReactionReagents and ConditionsMajor ProductReference
NitrationHNO₃, H₂SO₄3-Nitro-1H-pyrrolo[2,3-b]pyridine rsc.org
BrominationBr₂, appropriate solvent3-Bromo-1H-pyrrolo[2,3-b]pyridine rsc.org
IodinationI₂, appropriate solvent3-Iodo-1H-pyrrolo[2,3-b]pyridine rsc.org

Nucleophilic Substitution at Halogenated Positions

The bromine at the C-6 position and the chlorine at the C-5 position of this compound are susceptible to nucleophilic substitution, most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the derivatization of this scaffold for various applications, including medicinal chemistry.

The relative reactivity of the two halogen atoms in such cross-coupling reactions is governed by the carbon-halogen bond strength, which decreases in the order C-Cl > C-Br > C-I. Consequently, the C-Br bond at the C-6 position is more reactive than the C-Cl bond at the C-5 position. This difference in reactivity allows for selective functionalization at the C-6 position under carefully controlled conditions.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds. nih.govnih.govlibretexts.orgacs.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the halo-azaindole with an amine in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds by coupling the halo-azaindole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgsoton.ac.uknih.govrsc.orgnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated 7-Azaindoles

ReactionSubstrateCoupling PartnerCatalyst/Ligand/BaseProductReference
Suzuki-Miyaura Coupling5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃5-(N-Boc-pyrrol-2-yl)-1H-indazole nih.gov
Suzuki-Miyaura Coupling3-Iodo-6-chloro-7-azaindolePhenylboronic acidPd₂(dba)₃, SPhos, Cs₂CO₃6-Chloro-3-phenyl-7-azaindole acs.org
Sonogashira CouplingAryl or Vinyl HalideTerminal AlkynePalladium catalyst, Copper(I) cocatalyst, Amine baseAryl or Vinyl Alkyne wikipedia.org

Oxidative and Reductive Transformations

The 1H-pyrrolo[2,3-b]pyridine scaffold can undergo both oxidative and reductive transformations, although specific examples for the 6-bromo-5-chloro derivative are limited.

Reduction: Catalytic hydrogenation is a common method for the reduction of the 7-azaindole (B17877) ring system. Depending on the catalyst and reaction conditions, either the pyrrole or the pyridine ring can be selectively reduced. For instance, hydrogenation of unprotected indoles, a related scaffold, can yield indolines. nih.gov It is plausible that under similar conditions, the pyridine ring of this compound could be reduced to the corresponding tetrahydropyridine derivative. The presence of halogen substituents may influence the catalyst activity and selectivity.

Oxidation: Oxidation of the 7-azaindole core can lead to the formation of N-oxides on the pyridine nitrogen. This transformation alters the electronic properties of the ring system and can be a useful strategy for further functionalization.

Regioselective Functionalization of the Pyrrole and Pyridine Rings

The functionalization of the this compound scaffold can be directed to specific carbon atoms through various strategies, including taking advantage of the inherent reactivity of the ring system or by employing directing groups.

The C-2 position of the pyrrole ring is generally less reactive towards electrophiles than the C-3 position. However, functionalization at C-2 can be achieved through deprotonation using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with a variety of electrophiles. nih.gov N-protection of the pyrrole nitrogen is often necessary to facilitate selective deprotonation at the C-2 position. For example, a tosyl-protected 4-chloro-7-azaindole (B22810) can be iodinated at the C-2 position using molecular iodine. nih.gov

As discussed in section 3.1, the C-3 position is the most nucleophilic carbon in the 7-azaindole ring system and is the primary site for electrophilic aromatic substitution. rsc.org A wide range of electrophiles, including nitrating agents, halogens, and acylating agents, will preferentially react at this position.

Functionalization at the C-4 position of the pyridine ring is more challenging due to the electron-deficient nature of this ring. One strategy to achieve C-4 functionalization is through a directed ortho-metalation (DoM) approach. researchgate.net This involves the use of a directing group on the pyridine nitrogen that can coordinate to an organolithium reagent, directing deprotonation to the adjacent C-4 position. The resulting lithiated species can then be trapped with an electrophile. Another approach involves nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the C-4 position.

Nitrogen-1 Functionalization

The pyrrole nitrogen (N-1) of the this compound scaffold is a key site for derivatization, enabling the introduction of a wide range of substituents that can modulate the molecule's physicochemical and biological properties. Common functionalization strategies include alkylation and arylation reactions.

Protection of the N-1 position is a crucial step in multi-step syntheses to prevent unwanted side reactions. The trimethylsilylethoxymethyl (SEM) group is a commonly employed protecting group for the pyrrole nitrogen in azaindole chemistry. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the N-1 position of a related 4-chloro-2-iodo-pyrrolo[2,3-b]pyridine intermediate is protected with a SEM group to facilitate subsequent cross-coupling reactions nih.gov. This protection is essential for achieving high yields and preventing interference from the acidic pyrrole proton in subsequent palladium-catalyzed amination reactions nih.gov.

While direct N-alkylation and N-arylation studies on this compound are not extensively detailed in the reviewed literature, the reactivity of the broader azaindole class suggests that these transformations are feasible. N-alkylation of related imidazopyridines, for example, has been shown to occur readily under basic conditions using alkyl halides fabad.org.tr. Similarly, copper-catalyzed N-arylation reactions are a well-established method for functionalizing azoles, including 7-azaindoles, with various aryl and heteroaryl groups chemicalbook.com. These methods provide a strong basis for the expected reactivity of the N-1 position of this compound.

Table 1: Examples of N-1 Functionalization on Related Azaindole Scaffolds
Reaction TypeSubstrateReagents and ConditionsProductReference
N-Protection4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridineSEM-Cl, NaH, DMF4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine nih.gov
N-Arylation7-AzaindoleIodobenzene, CuI, K3PO4, DMEDA, DMF1-Phenyl-7-azaindole chemicalbook.com

Synthesis of Analogs with Modified Core Structures

The this compound core can be synthetically manipulated to generate a variety of other fused heterocyclic systems. These transformations often involve ring-closing reactions or rearrangements that alter the fundamental scaffold, leading to novel chemical entities with potentially distinct biological activities.

Pyrrolo[3,2-c]pyridine Analogs

The synthesis of pyrrolo[3,2-c]pyridine derivatives, isomers of the pyrrolo[2,3-b]pyridine system, has been explored for their potential as anticancer agents. While a direct conversion from this compound is not explicitly described, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines showcases a relevant synthetic strategy that could potentially be adapted. This synthesis involves the construction of the pyrrolo[3,2-c]pyridine core followed by functionalization. A key step is the N-arylation of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with 3,4,5-trimethoxyphenylboronic acid, followed by a Suzuki cross-coupling reaction to introduce various aryl groups at the 6-position nih.gov.

Other Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-b]pyrazine)

Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 B Pyridine Derivatives

Influence of Halogen Substituents on Biological Interactions

The introduction of halogen atoms into the 1H-pyrrolo[2,3-b]pyridine scaffold profoundly influences biological activity by modulating factors such as lipophilicity, electronic properties, and the capacity for halogen bonding. mdpi.com The effect of these substituents is highly dependent on their position and the specific biological target.

For instance, the presence of a bromine atom at the C-5 position of the 7-azaindole (B17877) core has been shown to enhance selectivity and inhibitory potency for Fyn kinase. nih.gov This improvement is attributed to the formation of a halogen bond between the bromine atom and the serine 89 residue of the enzyme. nih.gov Conversely, in other contexts, such as certain pyridine (B92270) derivatives evaluated for antiproliferative activity, the presence of halogens like chlorine has been associated with lower activity. nih.gov

The electronic nature of halogen substituents plays a critical role. In a series of 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of electron-withdrawing groups such as fluorine (F) and chlorine (Cl) on a connected phenyl ring led to decreased antiproliferative activity. nih.gov This suggests that for some targets, electron-donating groups are preferred. However, a trifluoromethyl group (CF3), which is strongly electron-withdrawing, has been successfully introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a beneficial hydrogen bond with Glycine 485 in fibroblast growth factor receptor (FGFR), significantly improving compound activity. nih.govmdpi.com

The reactivity of carbon-halogen bonds can also be a factor. Studies on the mechanochemical deuteration of aryl halides have shown different intrinsic reactivity between C-Br and C-Cl bonds, which can be exploited for selective modifications. nih.gov Generally, chlorine substituted on an aromatic or heteroaromatic ring is non-reactive and serves to influence binding at the target site through steric and electronic effects. mdpi.com

Impact of Substitution at Specific Ring Positions (C-2, C-3, C-4, C-5, C-6, N-1) on Activity

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly sensitive to the placement of substituents around the bicyclic core.

C-2 Position: Substitution at the C-2 position has been explored with groups like carboxamides. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent inhibitors of phosphodiesterase 4B (PDE4B). acs.org

C-3 Position: This position is a frequent site for modification. A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives yielded potent anti-tumor agents. osti.gov For the broader 7-azaindole scaffold, substitution at the 3-position with specific groups led to potent and selective Rho-associated kinase (ROCK) inhibitors. nih.gov

C-4 Position: Modifications at the C-4 position have proven effective for modulating kinase activity. For example, substituting a cyclohexylamino group at this position on the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in Janus kinase 3 (JAK3) inhibitory activity. rsc.org

C-5 Position: The C-5 position is critical for interaction with many biological targets. As mentioned, a 5-bromo substituent enhanced Fyn kinase inhibition. nih.gov In another study, introducing a carbamoyl (B1232498) group at the C5-position was also a key factor in boosting JAK3 inhibitory activity. rsc.org Furthermore, a trifluoromethyl group at C-5 was crucial for improving FGFR1 inhibitory activity by forming a key hydrogen bond. nih.govmdpi.com

C-6 Position: The 6-position, as seen in the subject compound 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, is another key site for substitution. Studies have involved the synthesis of 6-aryl substituted 1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating the tolerance for bulky groups at this position to achieve potent anticancer activity.

N-1 Position: The nitrogen of the pyrrole (B145914) ring is also a target for substitution. N-alkyl substitution can be beneficial, as seen in the design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides as selective JAK1 inhibitors. However, in other cases, N-methylation can be detrimental; an N-methylated pyrrolo[3,2-b]pyridine was found to be inactive as a PDE4B inhibitor. acs.org

PositionSubstituent ExampleObserved EffectTarget/AssayCitation
C-2CarboxamidePotent InhibitionPDE4B acs.org
C-3VariousPotent Anti-tumor ActivityMELK osti.gov
C-4CyclohexylaminoIncreased InhibitionJAK3 rsc.org
C-5BromoEnhanced Fyn InhibitionFyn Kinase nih.gov
C-5TrifluoromethylImproved ActivityFGFR1 nih.govmdpi.com
C-6Aryl groupsPotent Anticancer ActivityTubulin
N-1Alkyl groupsSelective InhibitionJAK1

Role of Linker Units in Molecular Recognition

Linker units, which connect the core 1H-pyrrolo[2,3-b]pyridine scaffold to other pharmacophoric elements, are critical in defining a molecule's interaction with its target. The linker's length, rigidity, and chemical nature dictate the optimal positioning of the molecule within a binding site.

Conformational Analysis and Ligand-Receptor Fit

The three-dimensional conformation of a 1H-pyrrolo[2,3-b]pyridine derivative and its fit within the receptor's binding pocket are ultimate determinants of its biological activity. Conformational analysis helps to understand how these molecules orient themselves to achieve optimal interactions.

In the crystal structure of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, the dihedral angle between the pyridine and the 7-azaindole rings was found to be nearly coplanar, which can be a crucial feature for fitting into flat binding sites. For more complex derivatives, computational docking studies are used to predict binding modes. For example, a 1H-pyrrolo[3,2-c]pyridine derivative was shown to have considerable overlap with a known co-crystal ligand in the colchicine (B1669291) binding site of tubulin, with the core forming a key hydrogen bond. nih.gov

Conformational restriction is a powerful tool in drug design. By incorporating features that lock the molecule into a specific, active conformation, both potency and pharmacokinetic properties can be improved. For instance, adding methyl groups to a piperidine (B6355638) ring in a LATS1/2 inhibitor was hypothesized to shift the ring's conformation, contributing to activity. Analysis of the binding modes of known inhibitors is a common starting point for designing new scaffolds with improved selectivity, as was done in the development of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides as JAK1-selective inhibitors.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to rationalize SAR and guide the design of new, more effective 1H-pyrrolo[2,3-b]pyridine derivatives. These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD) Principles

When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. These techniques rely on analyzing a set of molecules with known activities to build a predictive model.

A key example is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. For a series of 1H-pyrrolo[2,3-b]pyridine derivatives acting as inhibitors of Traf2- and Nck-interacting kinase (TNIK), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. These models generated contour maps that indicated regions where certain properties (e.g., steric bulk, positive charge, hydrogen bond donors) would either increase or decrease biological activity, which was then used to design new compounds with potentially stronger inhibitory effects.

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the target protein is available, SBDD methods can be used to design ligands that fit precisely into the binding site. Molecular docking is a primary SBDD technique.

In the development of FGFR inhibitors, docking studies revealed that a 3,5-dimethoxyphenyl group could occupy a hydrophobic pocket while forming hydrogen bonds, and that a trifluoromethyl group at the C-5 position of the 1H-pyrrolo[2,3-b]pyridine core could form an additional hydrogen bond, explaining its enhanced activity. nih.govmdpi.com Similarly, in the design of FLT3 inhibitors, computational simulations were used to analyze the function of different linker units. nih.govosti.gov For JAK3 inhibitors, docking calculations and WaterMap analysis (a method that calculates the location and thermodynamics of water molecules in a binding site) were used to confirm and explain the effects of different substituents on inhibitory activity. rsc.org These SBDD approaches provide a rational basis for optimizing lead compounds by visualizing and evaluating molecular interactions at an atomic level.

MethodologyApplication ExampleKey Finding/PurposeTargetCitation
3D-QSAR (CoMFA/CoMSIA)Analysis of 1H-pyrrolo[2,3-b]pyridine derivativesGenerated contour maps to guide design of new compounds with enhanced activity.TNIK
Molecular DockingDesign of FGFR inhibitorsVisualized H-bonds and hydrophobic interactions to explain SAR.FGFR1 nih.govmdpi.com
Molecular DockingEvaluation of JAK3 inhibitorsConfirmed substituent effects on inhibitory activity.JAK3 rsc.org
Computational SimulationsAnalysis of FLT3 inhibitorsDiscussed the function of amide and urea (B33335) linkers in binding.FLT3 nih.govosti.gov
WaterMap AnalysisEvaluation of JAK3 inhibitorsAnalyzed hydration patterns in the binding site to understand ligand affinity.JAK3 rsc.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the 1H-pyrrolo[2,3-b]pyridine scaffold, QSAR studies have been instrumental in understanding the structural requirements for various biological targets, including protein kinases and central nervous system receptors. These models provide predictive frameworks that guide the rational design of new, more potent derivatives.

Research in this area has utilized various QSAR methodologies, from multiple linear regression (MLR) and artificial neural networks (ANN) to three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

A 3D-QSAR study on a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as potent Traf2- and Nck-interacting kinase (TNIK) inhibitors for colorectal cancer cells yielded statistically significant CoMFA and CoMSIA models. imist.maimist.ma The reliability of these models was confirmed by their high cross-validation coefficient (Q²) and non-cross-validation coefficient (R²) values. The CoMFA model showed a Q² of 0.65 and an R² of 0.86, while the CoMSIA model demonstrated even stronger reliability with a Q² of 0.74 and an R² of 0.96. imist.maimist.ma These models are crucial for predicting the anticancer activity of new compounds based on their structural features. imist.ma

The contour maps generated from these models provide a visual representation of the structure-activity relationships:

Steric Fields: The models indicated that bulky substituents are favored in certain regions, suggesting that increasing the size of specific groups could enhance inhibitory activity.

Electrostatic Fields: The electrostatic contour maps highlighted areas where electropositive or electronegative groups would be beneficial. For instance, the presence of an H-bond donor group near the 1H-pyrrolo[2,3-b]pyridine core was found to increase activity. imist.ma

Hydrophobic Fields: The analysis revealed specific regions where hydrophobic groups enhance activity, while other areas are unfavorable for such groups. imist.ma

Another QSAR study on a series of 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 receptor ligands employed a genetic algorithm to select molecular descriptors. nih.gov The resulting models, developed using both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods, indicated that topology and molecular/group sizes are critical determinants of the compounds' bioactivity. nih.gov The ANN-based model, in particular, showed significant predictive ability, proving reliable for the design of novel 5-HT6 receptor ligands. nih.gov

The underlying data for such QSAR models come from detailed SAR studies, where systematic modifications of the 1H-pyrrolo[2,3-b]pyridine core reveal the impact of different substituents on biological activity. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as Phosphodiesterase 4B (PDE4B) inhibitors, the inhibitory concentrations (IC₅₀) were determined for various substitutions on the amide portion while keeping a 3,4-dichlorophenyl group constant. researchgate.netnih.gov

The table below illustrates the kind of data used to build QSAR models, showing how changes in the amide substituent affect PDE4B inhibition.

CompoundSubstituent (R)PDE4B IC₅₀ (µM)PDE4D IC₅₀ (µM)
11aCyclopropyl0.140.89
11bCyclobutyl0.110.29
11cCyclopentyl0.140.12
11dCyclohexyl0.180.16
11h4-Fluorophenyl0.271.5

Data sourced from a study on PDE4B inhibitors, illustrating the effect of amide substituents on activity. researchgate.netnih.gov

Similarly, further optimization by varying both the aryl and amide substituents on the 1H-pyrrolo[2,3-b]pyridine ring system led to the development of more potent and selective inhibitors. researchgate.netnih.gov The data below shows the effect of these combined substitutions.

CompoundAryl GroupAmide GroupPDE4B IC₅₀ (µM)PDE4D IC₅₀ (µM)
14a3-Chloro-4-methylphenylCyclopropyl0.110.31
14b3-Chloro-4-methylphenylCyclobutyl0.230.29
14c3-Chloro-4-methylphenylCyclopentyl0.200.17

Data from a study on PDE4B inhibitors, showing the combined effect of aryl and amide group substitutions. researchgate.netnih.gov

These detailed findings from SAR and QSAR studies provide a powerful toolkit for medicinal chemists, enabling the prediction of biological activity and the rational design of novel 1H-pyrrolo[2,3-b]pyridine derivatives with improved potency and selectivity for a wide range of therapeutic targets.

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Mechanistic Investigations of 1h Pyrrolo 2,3 B Pyridine Derivatives

Tautomerism and its Role in Reactivity and Biological Activity

The 1H-pyrrolo[2,3-b]pyridine system can exist in different tautomeric forms, primarily involving the migration of the pyrrole (B145914) proton. The two principal tautomers are the 1H- and 7H-forms. The 1H-tautomer is generally the more stable and predominant form. The position of the tautomeric equilibrium can be influenced by substitution patterns on the ring system and the surrounding microenvironment, such as the solvent or a biological receptor binding site.

The ability to form specific tautomers is critical for the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. The hydrogen-bonding capabilities of the different tautomers can dictate their interaction with biological targets. For instance, the donor-acceptor pattern of the pyrrole and pyridine (B92270) nitrogen atoms is fundamental to the recognition and binding affinity at the active sites of kinases, a common target for this class of compounds. Computational studies on various 1H-pyrrolo[2,3-b]pyridine derivatives have often been employed to predict the most stable tautomeric forms and their corresponding binding energies with target proteins.

In the case of 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, the electron-withdrawing nature of the halogen substituents on the pyridine ring is expected to influence the acidity of the pyrrole N-H and potentially affect the tautomeric equilibrium, although the 1H-tautomer is still anticipated to be the major species under physiological conditions. The precise role of tautomerism in the reactivity of this specific compound would involve its participation in reactions such as N-alkylation or N-acylation, where the deprotonated pyrrole nitrogen acts as a nucleophile.

Spectroscopic and Crystallographic Insights into Mechanism

Spectroscopic and crystallographic methods provide invaluable data for understanding the structure and, by extension, the mechanistic behavior of 1H-pyrrolo[2,3-b]pyridine derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these molecules. For this compound, the 1H NMR spectrum provides characteristic signals for the protons on the pyrrole and pyridine rings. chemicalbook.com

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H (Pyrrole NH)~11.9broad singlet-
H4~8.20doublet2.0
H2~7.63triplet2.8

This table is based on data for a related compound and typical values for the 7-azaindole (B17877) scaffold.

The chemical shifts and coupling constants are consistent with the assigned structure, and the broad signal for the NH proton is characteristic of a pyrrolic nitrogen.

Crystallographic Data

In the crystal lattice, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine form centrosymmetric dimers through intermolecular N—H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen (N7) of another. nih.govresearchgate.net This hydrogen bonding pattern is a key feature of the 7-azaindole scaffold and is crucial for its self-assembly and interaction with biological macromolecules. It is highly probable that this compound would adopt a similar planar structure and exhibit a comparable hydrogen-bonding motif in the solid state.

Crystal Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4

This data is for the related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine and serves as a reference. researchgate.net

These structural details are fundamental for understanding the mechanistic aspects of how these molecules interact with their biological targets, often involving planar stacking interactions and specific hydrogen bond formation.

Advanced Characterization Techniques for 6 Bromo 5 Chloro 1h Pyrrolo 2,3 B Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For substituted 7-azaindoles like 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, multinuclear NMR experiments are critical for unambiguous structure verification.

1H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is fundamental to defining the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, which is influenced by the presence of electronegative atoms and aromatic ring currents. In the case of this compound and its analogs, ¹H NMR allows for the precise mapping of protons on the pyrrolo[2,3-b]pyridine core.

For instance, the protons on the pyrrole (B145914) and pyridine (B92270) rings exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift. The aromatic protons show distinct signals whose multiplicity (singlet, doublet, triplet) and coupling constants (J-values) reveal their spatial relationships with neighboring protons. Deuterium incorporation studies on related 1H-pyrrolo[2,3-b]pyridine scaffolds have successfully used ¹H NMR to quantify the extent of deuteration, showcasing the technique's precision. acs.org The analysis of related bromo-substituted analogs provides a reference for interpreting the spectra of more complex di-halogenated derivatives. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shift Data for 7-Azaindole (B17877) Analogs.
CompoundProtonChemical Shift (δ, ppm)Solvent
6-Bromo-1H-pyrrolo[2,3-b]pyridineH-2~7.5Not Specified
H-3~6.5
H-4~7.9
H-5~7.2
NH~12.1
[¹⁵N]indole (Analog Core)H-1 (NH)10.42CD₃CN
H-27.12
H-36.46

Note: Data for 6-Bromo-1H-pyrrolo[2,3-b]pyridine is estimated from spectral images. chemicalbook.com Data for [¹⁵N]indole is from detailed spectral analysis. researchgate.net

13C NMR Spectroscopy for Carbon Skeleton Analysis

While ¹H NMR elucidates the proton framework, ¹³C NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom in a distinct electronic environment produces a signal in the ¹³C NMR spectrum. For this compound, this technique is crucial for confirming the carbon skeleton of the fused heterocyclic system.

The chemical shifts of the carbon atoms are influenced by hybridization and the electronic effects of substituents. Carbons bonded to electronegative atoms like nitrogen, bromine, and chlorine are typically deshielded and appear at higher chemical shifts (downfield). The analysis of the ¹³C NMR spectrum, often aided by two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of each carbon signal. For example, in studies of [¹⁵N]indole, a core structure of azaindoles, detailed ¹³C NMR analysis provided definitive assignments for all carbon atoms in the heterocyclic ring system. researchgate.netbohrium.com This foundational data is invaluable for interpreting the spectra of more complex derivatives.

Table 2: ¹³C NMR Chemical Shift Data for the Indole (B1671886) Core, an Analog of the Pyrrolopyridine System. researchgate.net
Carbon AtomChemical Shift (δ, ppm) in [¹⁵N]indoleSolvent
C-2125.68CD₃CN
C-3102.35CD₃CN
C-3a128.94CD₃CN
C-4121.14CD₃CN
C-5120.16CD₃CN
C-6122.30CD₃CN
C-7112.16CD₃CN
C-7a136.98CD₃CN

15N NMR Spectroscopy for Nitrogen Environment

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct insight into the chemical environment of nitrogen atoms. nih.gov For heterocyclic systems like this compound, which contains both a pyrrole-type (N-1) and a pyridine-type (N-7) nitrogen, ¹⁵N NMR is exceptionally powerful. The chemical shifts of these nitrogens are distinct and highly sensitive to factors like protonation, hydrogen bonding, and electronic delocalization.

The use of ¹⁵N-labeled compounds or advanced NMR techniques like ¹H-¹⁵N HMBC can overcome sensitivity issues. researchgate.net Such methods are instrumental in differentiating between constitutional isomers of azaindoles, a task that can be challenging using only ¹H and ¹³C NMR. researchgate.net Research on ¹⁵N-labeled indole and other nitrogen heterocycles has established a reference framework for chemical shifts and coupling constants, which is critical for the structural analysis of novel pyrrolopyridine derivatives. researchgate.netbohrium.comsigmaaldrich.com This technique allows for the direct observation of the electronic state of the nitrogen atoms, confirming the integrity of the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and high-molecular-weight compounds. uliege.benorthwestern.edu In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation. uliege.be

For compounds like this compound, ESI-MS is used to generate protonated molecules, typically observed as [M+H]⁺ ions. The technique is highly sensitive and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. ESI-MS is widely used to monitor reaction progress, identify products, and detect intermediates in the synthesis of heterocyclic compounds. uvic.cachemrxiv.org The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms provides a clear signature for identifying the target compound in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

For this compound (C₇H₄BrClN₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula. Studies on other complex heterocyclic molecules have demonstrated the power of ESI-HRMS in providing definitive structural proof by matching the experimentally found mass to the calculated value for the target chemical formula. mdpi.com

Table 3: Example of HRMS Data for a Halogenated Heterocyclic Analog. mdpi.com
CompoundIonCalculated m/zFound m/z
(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione[M+H]⁺380.0895380.0881
This compound (Predicted)[M+H]⁺230.93192N/A

Note: Predicted data for the title compound is from PubChemLite. uni.lu

Chromatographic Purity and Separation Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of related compounds from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone for determining the purity of pyrrolo[2,3-b]pyridine derivatives. The technique is routinely used to monitor the progress of chemical reactions and to quantify the purity of the final product. For instance, in the synthesis of related 7-azaindole compounds, HPLC is the standard for quality control, with purities often exceeding 98% being reported. google.com

While specific HPLC conditions for this compound are not extensively detailed in public literature, typical methods for analogous halogenated aromatic heterocycles can be inferred. A reverse-phase C18 or C8 column is commonly employed. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector at a wavelength where the chromophoric pyrrolopyridine ring system exhibits strong absorbance, typically between 220 and 300 nm. nih.gov The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area corresponds to its concentration, allowing for quantitative purity assessment.

Table 1: Illustrative HPLC Parameters for Analysis of Azaindole Analogs

ParameterTypical Conditions
Column Reverse-phase C8 or C18, 5 µm particle size, 150 x 4.6 mm
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA
Gradient Linear gradient, e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient or controlled (e.g., 25 °C)

This table represents typical starting conditions for method development for compounds analogous to this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography purification. For 7-azaindole derivatives, TLC is a standard procedure. researchgate.net

The stationary phase is typically a silica (B1680970) gel plate (SiO₂). The choice of mobile phase (eluent) is critical and depends on the polarity of the analyte. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is common. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for optimal separation. For instance, a mobile phase composed of methanol, tetrahydrofuran (B95107), and acetic acid has been used for the separation of related heterocyclic compounds. nih.gov Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the aromatic system absorbs and quenches fluorescence, or by using staining agents if the compound is not UV-active.

Table 2: Example TLC Conditions for Halogenated Heterocyclic Analogs

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on aluminum plates
Mobile Phase (Eluent) Mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol
Visualization UV light (254 nm)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from the closely related analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, offers significant insight into the expected solid-state conformation. nih.gov

The analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton. nih.gov In the crystal lattice, molecules often form dimers through hydrogen bonding between the pyrrole N-H group and the pyridine nitrogen atom of an adjacent molecule. nih.gov It is highly probable that this compound would exhibit a similar planar structure and engage in comparable intermolecular hydrogen bonding. The presence of the additional chlorine and bromine atoms would influence the crystal packing through potential halogen bonding interactions, which are increasingly recognized for their role in directing supramolecular architecture. researchgate.net

Table 3: Crystallographic Data for the Analog 5-Bromo-1H-pyrrolo[2,3-b]pyridine. nih.gov

ParameterValue
Chemical Formula C₇H₅BrN₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9082 (4)
b (Å) 13.3632 (6)
c (Å) 5.8330 (3)
β (°) ** 103.403 (5)
Volume (ų) **675.47 (6)
Z 4

This data for a close analog suggests the type of crystallographic information that would be obtained for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. For this compound, the IR spectrum would be expected to show several key absorption bands.

The N-H stretching vibration of the pyrrole ring typically appears as a sharp to moderately broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The presence of the carbon-halogen bonds can also be identified, with C-Cl stretching absorptions typically found in the 700-800 cm⁻¹ range and C-Br stretches appearing at lower wavenumbers, generally between 500-600 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Pyrrole)3100 - 3500
Aromatic C-H Stretch3000 - 3100
C=C / C=N Stretch1400 - 1600
C-Cl Stretch700 - 800
C-Br Stretch500 - 600

This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its empirical formula and assess its purity.

For this compound, the molecular formula is C₇H₄BrClN₂. chembk.com The theoretical elemental composition can be calculated based on its molecular weight of 231.48 g/mol . chembk.com Experimental values obtained from a CHN analyzer that are within ±0.4% of the theoretical values are generally considered to be in good agreement and support the proposed structure. For the analogous 5-bromo-1H-pyrrolo[2,3-b]pyridine, published data shows a close correlation between the calculated and found percentages for C, H, and N, validating the compound's composition. nih.gov

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01784.0736.32%
HydrogenH1.0144.041.75%
BromineBr79.90179.9034.52%
ChlorineCl35.45135.4515.32%
NitrogenN14.01228.0212.11%
Total 231.48 100.00%

This table presents the calculated elemental percentages based on the molecular formula C₇H₄BrClN₂.

Research Applications and Prospective Directions of 1h Pyrrolo 2,3 B Pyridine Chemistry

Utility as Synthetic Intermediates in Medicinal Chemistry Research

The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-deazapurine, is a privileged scaffold in drug discovery due to its structural resemblance to endogenous purines. The strategic placement of halogen atoms, as seen in 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, provides crucial handles for synthetic diversification, allowing for the generation of libraries of compounds for biological screening.

The bromine and chlorine atoms on the pyridine (B92270) ring of this compound offer differential reactivity, enabling selective functionalization through various cross-coupling reactions. This has been instrumental in the development of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases. For instance, this scaffold has been utilized in the synthesis of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. rsc.org The introduction of different substituents at the halogenated positions allows for fine-tuning of the molecule's affinity and selectivity for the target protein.

Below is a table summarizing the utility of this compound as a synthetic intermediate in the development of kinase inhibitors.

Target ClassSpecific TargetTherapeutic AreaRole of this compound
Protein KinasesFibroblast Growth Factor Receptors (FGFRs)OncologyCore scaffold for building potent and selective inhibitors. rsc.org
Not SpecifiedNot SpecifiedOncologyThe halogenated pyrrolo[3,2-d]pyrimidine scaffold, a related isomer, has been used to create compounds with antiproliferative activities. nih.gov

Application in Chemical Biology as Probes and Tools

The inherent properties of the 1H-pyrrolo[2,3-b]pyridine nucleus, combined with the synthetic versatility afforded by its halogenation, make it a suitable framework for the design of chemical probes. These probes are essential tools for interrogating biological systems, allowing for the study of protein function, localization, and interactions.

While specific examples detailing the use of this compound as a chemical probe are not extensively documented in the provided search results, the development of potent and selective inhibitors from this scaffold, such as those targeting FGFRs, lays the groundwork for their adaptation into probes. rsc.org For example, a highly potent inhibitor derived from this scaffold could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, at a position that does not interfere with its binding to the target protein. This would enable researchers to visualize the protein in cells or to isolate it from complex biological mixtures for further study.

Exploration in Materials Science and Industrial Chemistry

The application of this compound extends beyond the life sciences into the realm of materials science. The rigid, planar structure of the pyrrolo[2,3-b]pyridine core, coupled with the potential for π-π stacking interactions, makes it an interesting candidate for the development of organic electronic materials.

Although detailed studies on the specific use of this compound in materials science are not prevalent in the provided search results, its availability as a chemical building block suggests potential applications. bldpharm.com For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The presence of halogens can influence the electronic properties and solid-state packing of the molecules, which are critical parameters for the performance of such devices.

Development of Advanced Methodologies in Organic Synthesis

The unique reactivity of halogenated heterocycles like this compound has spurred the development of novel and efficient synthetic methodologies. The presence of two distinct halogen atoms on the pyridine ring allows for selective and sequential cross-coupling reactions, providing a platform for the construction of complex molecular architectures.

Recent advancements in catalysis have further expanded the synthetic utility of such compounds. For example, mechanochemical methods have been developed for the efficient dechlorination-deuteration of aryl chlorides. acs.org While not directly demonstrated on this compound in the provided results, such methodologies could potentially be applied to selectively modify the chlorine atom in the presence of the bromine, offering a new tool for late-stage functionalization and the introduction of isotopic labels. The development of such selective reactions is crucial for streamlining the synthesis of complex molecules and for creating isotopically labeled standards for analytical studies.

Future Research Trajectories for Halogenated Pyrrolo[2,3-b]pyridines

The field of halogenated pyrrolo[2,3-b]pyridines continues to evolve, with several exciting research directions on the horizon. Building on the successes in medicinal chemistry, future efforts will likely focus on:

Expansion of the Chemical Space: Researchers will continue to explore the diversification of the this compound scaffold to identify novel inhibitors for a broader range of biological targets. This will involve the synthesis of new derivatives with diverse substituents at the halogenated positions. nih.gov

Development of Novel Bioconjugation Strategies: The differential reactivity of the C-Br and C-Cl bonds could be exploited to develop novel bioconjugation strategies. This would enable the site-specific attachment of these molecules to proteins or other biomolecules for various applications, including targeted drug delivery and proteomics.

Exploration of New Catalytic Methodologies: The development of more selective and efficient catalytic systems for the functionalization of halogenated pyrrolo[2,3-b]pyridines will remain a key area of research. This will facilitate the synthesis of increasingly complex molecules with greater precision and efficiency.

Application in Supramolecular Chemistry and Materials Science: The self-assembly properties of pyrrolo[2,3-b]pyridine derivatives could be investigated for the construction of novel supramolecular architectures with interesting photophysical or electronic properties. This could lead to the development of new sensors, smart materials, or electronic devices.

Investigating the Role of Halogen Bonding: The ability of the bromine and chlorine atoms to participate in halogen bonding interactions could be systematically studied. Understanding and harnessing these non-covalent interactions could provide a new strategy for designing highly potent and selective ligands for biological targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Synthesis of halogenated pyrrolopyridines often starts with precursor iodination or bromination. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS analogs in ) can undergo Sonogashira coupling with terminal alkynes under Pd catalysis. Regioselectivity is controlled by steric and electronic factors: electron-deficient alkynes favor coupling at the 3-position . Solvent polarity and temperature (e.g., THF at 0°C to rt) also modulate reaction efficiency, as seen in methylation reactions using NaH/MeI .

Q. How can NMR spectroscopy resolve structural ambiguities in halogenated pyrrolopyridine derivatives?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substitution patterns. For instance, in 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine, aromatic protons (HetH) resonate as distinct doublets (δ 8.39 and 8.32 ppm, J=2.2J = 2.2 Hz), while NH protons appear as broad singlets (~δ 12.40 ppm) in DMSO-d6_6 . Coupling constants and integration ratios help differentiate between regioisomers, especially in nitro- or methyl-substituted analogs .

Q. What purification strategies are effective for halogenated pyrrolopyridines, particularly for scale-up?

  • Methodological Answer : Silica gel flash chromatography with heptane/ethyl acetate (8:2) is widely used for intermediates like 5-bromo-3-iodo derivatives . For polar byproducts, recrystallization (e.g., from THF/water mixtures) improves purity, as demonstrated for 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (75% yield after crystallization) .

Advanced Research Questions

Q. How does regioselective functionalization at the 3- and 5-positions impact kinase inhibition activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that 3-alkynyl substitutions (e.g., phenylethynyl groups) enhance binding to kinase ATP pockets by increasing hydrophobic interactions. Conversely, 5-aryl groups (e.g., 3,4-dimethoxyphenyl) improve solubility and metabolic stability . Computational docking (e.g., using Autodock Vina) can predict binding poses, validated by IC50_{50} assays against CDK4/6 or VEGFR .

Q. What crystallographic insights explain the hydrogen-bonding network in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic P21/cP2_1/c space group) reveals intermolecular N–H···N hydrogen bonds and C–H···π interactions in analogs like 5-bromo-1H-pyrrolo[2,3-b]pyridine. These interactions stabilize crystal packing, with unit cell parameters a=8.9082a = 8.9082 Å, b=13.3632b = 13.3632 Å, and β=103.403\beta = 103.403^\circ . Such data guide polymorph screening for drug formulation.

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at halogen sites. Bromine at the 6-position shows higher electrophilicity than chlorine at the 5-position, favoring Suzuki-Miyaura coupling with aryl boronic acids. Solvent effects (e.g., dioxane/water mixtures) are simulated using COSMO-RS to optimize catalytic cycles .

Q. What analytical challenges arise in quantifying trace impurities in halogenated pyrrolopyridines?

  • Methodological Answer : High-resolution LC-MS (e.g., Q-TOF) with C18 columns and 0.1% formic acid mobile phase detects dehalogenated byproducts (e.g., 1H-pyrrolo[2,3-b]pyridine). For non-polar impurities, GC-MS with electron ionization (EI) at 70 eV provides fragmentation patterns, though derivatization (e.g., silylation) may be needed for hydroxylated species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.